Sertraline-d3 HCl
Description
Significance of Deuterated Internal Standards in Quantitative Analysis
Deuterated internal standards, a specific class of SIL compounds, are particularly crucial in quantitative analysis. clearsynth.com By introducing a known quantity of a deuterated standard into a sample, analysts can correct for variations that may occur during sample preparation, extraction, and instrumental analysis. musechem.comclearsynth.com This is because the deuterated standard behaves almost identically to the non-deuterated analyte of interest throughout the entire analytical process. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.
Overview of Sertraline-d3 HCl as a Reference Material in Chemical and Biological Research
Sertraline-d3 hydrochloride (this compound) is a deuterated form of Sertraline (B1200038) HCl, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI). caymanchem.comcerilliant.comnih.gov In this compound, three hydrogen atoms on the N-methyl group have been replaced by deuterium (B1214612) atoms. caymanchem.com This seemingly small change makes it an invaluable tool in chemical and biological research, primarily serving as an internal standard for the accurate quantification of sertraline in various biological samples. caymanchem.comcerilliant.compubcompare.ai
The primary application of this compound is in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), to determine the concentration of sertraline and its major metabolite, N-desmethylsertraline. cerilliant.comresearchgate.net These methods are critical in pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted by the body. thalesnano.com The precise data obtained using this compound as an internal standard is vital for drug development and for ensuring the efficacy of therapeutic treatments. musechem.comresearchgate.net
Beyond pharmaceutical research, this compound is also employed in environmental science to monitor the presence of sertraline in wastewater and wildlife, providing insights into environmental contamination and exposure. sigmaaldrich.com Its use as a certified reference material ensures the quality and reliability of these analytical measurements.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Formal Name | (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-d3-1-naphthalenamine, monohydrochloride caymanchem.com |
| CAS Number | 1217741-83-7 caymanchem.com |
| Molecular Formula | C₁₇H₁₄D₃Cl₂N · HCl caymanchem.com |
| Formula Weight | 345.71 bdg.co.nz |
| Purity | ≥99% deuterated forms (d₁-d₃) caymanchem.com |
| Formulation | A solid caymanchem.com |
| Solubility | Soluble in Methanol (B129727) caymanchem.com |
Research Applications of this compound
| Research Area | Application |
|---|---|
| Pharmacokinetics | Used as an internal standard to quantify sertraline in biological matrices like blood and plasma to study drug metabolism. musechem.comthalesnano.com |
| Clinical Chemistry | Employed in validated analytical methods for therapeutic drug monitoring of sertraline. cerilliant.compubcompare.airesearchgate.net |
| Environmental Analysis | Utilized to detect and quantify sertraline in environmental samples such as wastewater and wildlife. sigmaaldrich.com |
| Analytical Method Development | Serves as a reference standard for the development and validation of new quantitative assays for sertraline. clearsynth.comresearchgate.net |
Properties
Molecular Formula |
C17H14D3Cl2N.HCl |
|---|---|
Molecular Weight |
345.71 |
Origin of Product |
United States |
Synthesis and Characterization of Sertraline D3 Hcl
Deuterium (B1214612) Labeling Strategies for Chemical Compounds
Deuterium labeling involves the selective replacement of protons (¹H) with deuterium (²H or D) in a molecule. nih.gov This substitution can influence the compound's pharmacokinetic and metabolic properties due to the kinetic isotope effect, where the heavier deuterium atom can lead to slower metabolic rates. medchemexpress.comnih.gov For N-alkyl pharmaceuticals like sertraline (B1200038), which contains an N-methyl group, N-dealkylation is a common metabolic pathway. nih.gov
A common strategy for producing N-trideuteromethylated compounds like Sertraline-d3 is through photocatalysis. This method can achieve N-trideuteromethylation of various secondary amine pharmaceuticals, including sertraline, with high yields. nih.gov This single-step process offers a mild and general approach to site-specifically label drugs. nih.gov The deuterium is specifically incorporated into the N-methyl group. nih.gov
Isotopic Purity and Distribution Assessment
The isotopic purity of Sertraline-d3 HCl is a critical parameter, indicating the percentage of the compound that is correctly labeled with the desired number of deuterium atoms. Commercially available this compound reference materials often specify a high percentage of deuterated forms (e.g., ≥99% d1-d3). caymanchem.com
Mass spectrometry is a primary technique for assessing isotopic purity and distribution. lgcstandards.com By analyzing the mass-to-charge ratio of the molecule and its fragments, the distribution of different isotopologues (molecules that differ only in their isotopic composition) can be determined. For instance, a certificate of analysis for a similar deuterated compound showed a normalized intensity of different deuterated species (d0, d1, d2, etc.), with the desired isotopologue being the most abundant. lgcstandards.com
Spectroscopic and Chromatographic Characterization Methodologies
A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this compound, confirming its identity, purity, and structure.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone for the analysis of this compound, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). fishersci.comcerilliant.com It is used to confirm the molecular weight and to study the fragmentation patterns of the molecule.
In positive ionization mode, the molecular ion of Sertraline-d3 corresponds to a mass-to-charge ratio (m/z) of approximately 309.1 to 309.09991. researchgate.netresearchgate.net Fragmentation of this ion produces characteristic product ions. For example, in one study, the main product ions observed were at m/z 275.03888. researchgate.net Another study reported a transition of m/z 309.1 → 275.2 for Sertraline-d3. researchgate.net These specific transitions are often used for quantification in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) modes, providing high selectivity and sensitivity. researchgate.net
Table 1: Mass Spectrometric Data for Sertraline and Sertraline-d3
| Compound | Molecular Ion (m/z) | Key Fragment Ion(s) (m/z) | Reference |
|---|---|---|---|
| Sertraline | 306.08108 | 275.03888, 158.97628 | researchgate.net |
| Sertraline-d3 | 309.09991 | 275.03888 | researchgate.net |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard technique for determining the purity of this compound and for separating it from its non-deuterated counterpart and other related substances. nih.govtsijournals.com Reversed-phase HPLC methods are commonly employed, using a C18 column. tsijournals.com
A typical HPLC method for sertraline analysis might use a mobile phase consisting of a mixture of acetonitrile (B52724), methanol (B129727), and a buffer solution. tsijournals.com The detection is often performed using a UV detector at a specific wavelength, such as 235 nm or 220 nm. tsijournals.comresearchgate.net The retention time of this compound under specific chromatographic conditions is a key parameter for its identification. For example, one certificate of analysis reported a retention time of 11.2 minutes for (±)-cis-Sertraline-D3.HCl. lgcstandards.com
Table 2: Example HPLC Method Parameters for Sertraline Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 | tsijournals.com |
| Mobile Phase | Acetonitrile:Methanol:Buffer (pH 7.5) (35:20:45 v/v) | tsijournals.com |
| Flow Rate | 1 mL/min | tsijournals.com |
Quality Control and Certified Reference Material Standards
This compound is widely available as a Certified Reference Material (CRM). cerilliant.comlipomed-usa.comlabchem.com.mysigmaaldrich.com CRMs are crucial for ensuring the accuracy and reliability of analytical measurements. These standards are produced by accredited manufacturers and are accompanied by a Certificate of Analysis (CoA). lgcstandards.com
The CoA provides comprehensive information about the material, including its identity, purity, concentration, and isotopic distribution. lgcstandards.com Quality control testing for a this compound CRM typically includes:
Appearance: The physical state and color of the material (e.g., clear colorless solution). lgcstandards.com
Identity Confirmation: Verified by techniques like HPLC, comparing the retention time to a reference standard. lgcstandards.com
Purity Assessment: Determined by HPLC, often requiring a purity of >98.5%. lgcstandards.com
Concentration Certification: The certified concentration of the solution, determined through rigorous testing. lgcstandards.com
Isotopic Purity: Assessed by mass spectrometry to confirm the degree of deuterium labeling. lgcstandards.com
These CRMs are essential for a variety of applications, including clinical testing and environmental analysis, where they serve as internal standards for the accurate quantification of sertraline in biological and environmental samples. sigmaaldrich.com The stability of these reference materials under specified storage conditions (e.g., -20°C) is also evaluated and guaranteed for a certain period. caymanchem.comlgcstandards.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Sertraline HCl |
| Sertraline |
| (±)-cis-Sertraline-d3.HCl |
| N-desmethylsertraline |
| N-desmethylsertraline-d4 |
| Fluoxetine |
| Tetracaine |
| Atomoxetine |
| Paroxetine |
| Vortioxetine |
| Butenafine |
| Imipramine-d3 |
| Desipramine |
| Amoxapine |
| Loxapine-d3 |
| Nimesulide |
| Dofetilide-d3 |
| Deutetrabenazine |
| Alprazolam |
| Vitamin D3 |
| Enalapril maleate |
| Paracetamol |
| Tristearin |
| para-Aminophenol |
| Escitalopram |
| Fluvoxamine |
| Duloxetine |
| Milnacipran |
| Venlafaxine |
| O-desmethylvenlafaxine |
| Mirtazapine |
| Trazodone |
| Bupropion |
| Hydroxybupropione |
| Norfluoxetine |
| Agomelatine |
| Mianserin |
| Doxepine |
| Desmethyldoxepin |
| Clomipramine |
| Desmethylclomipramine |
| Amitriptyline |
Bioanalytical Methodologies Utilizing Sertraline D3 Hcl
Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Bioanalysis
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate technique for quantifying compounds in complex mixtures. nih.govresearchgate.net The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, such as Sertraline-d3 HCl, to the sample before any processing. researchgate.netaptochem.com This labeled compound, known as an internal standard, is chemically identical to the analyte of interest but has a different mass due to the presence of heavy isotopes like deuterium (B1214612). creative-proteomics.comclearsynth.com
The key advantage of IDMS is its ability to compensate for analyte loss during sample preparation and for variations in instrument response. wuxiapptec.comscioninstruments.com Since the internal standard and the analyte behave almost identically during extraction, chromatography, and ionization, any loss or fluctuation affects both compounds proportionally. aptochem.comwuxiapptec.com By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, an accurate quantification of the original analyte concentration can be achieved. creative-proteomics.com This makes IDMS the reference method for internal standardization in mass spectrometry-based bioanalysis. nih.gov
Stable isotope-labeled internal standards, like this compound, are considered the gold standard because they co-elute with the analyte and have the same ionization response in the mass spectrometer. aptochem.comwuxiapptec.com This co-elution is critical for correcting matrix effects, where other components in the biological sample can suppress or enhance the ionization of the analyte. wuxiapptec.comscioninstruments.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS is a powerful and widely used technique for the quantitative analysis of drugs like sertraline (B1200038) in biological matrices, offering high sensitivity and selectivity. nrfhh.com The use of this compound as an internal standard is a common practice in these methods to ensure accuracy and precision. cerilliant.comresearchgate.net
Chromatographic Separation Techniques and Optimizations
The goal of chromatographic separation in LC-MS/MS analysis of sertraline is to separate it from its metabolites and other endogenous components in the sample, as well as from its deuterated internal standard if there is any interference. Reversed-phase chromatography is commonly employed, with C18 columns being a popular choice. researchgate.netoup.comejbps.com For instance, a Poroshell EC-C18 column (3 × 100 mm, 2.7 µm) has been used for the separation of sertraline and its metabolites. researchgate.net Another study utilized a TC-C18 column (5 µm, 150 x 4.6 mm i.d.). oup.com
The mobile phase composition is optimized to achieve good peak shape and retention times. A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297). oup.comoup.comresearchgate.net Gradient elution, where the mobile phase composition is changed during the run, is often used to improve separation efficiency. researchgate.netresearchgate.net For example, a gradient elution with a mobile phase of water with 0.1% formic acid and acetonitrile has been reported. researchgate.net The flow rate is also a critical parameter, with typical rates around 0.4 to 0.7 mL/min. oup.comscielo.br
| Parameter | Example 1 | Example 2 | Example 3 |
| Column | Poroshell EC-C18 (3 × 100 mm, 2.7 µm) researchgate.net | TC-C18 (5 µm, 150 x 4.6 mm i.d.) oup.com | Xbridge C18 (50 x 4.6 mm, 5 µm) scielo.br |
| Mobile Phase | Water with 0.1% formic acid and acetonitrile (gradient) researchgate.net | 70% acetonitrile and 30% 10 mM ammonium acetate (0.1% formic acid) (isocratic) oup.com | 10mM ammonium formate (B1220265) and methanol (20:80 v/v) (isocratic) scielo.br |
| Flow Rate | 0.450 mL/min researchgate.net | Not specified oup.com | 0.7 mL/min scielo.br |
| Internal Standard | Sertraline-d3 researchgate.net | Telmisartan oup.com | Cabozantinib-d4 scielo.br |
Mass Spectrometric Detection Modes for Deuterated Analogues
For the detection of sertraline and its deuterated internal standard, this compound, tandem mass spectrometry (MS/MS) is the preferred method due to its high selectivity and sensitivity. waters.com The analysis is typically performed using an electrospray ionization (ESI) source operated in the positive ion mode. oup.commagtechjournal.com
Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is the most common scan mode used for quantification. researchgate.netresearchgate.net In this mode, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. For sertraline, a common transition is m/z 306.1 → 159.1. researchgate.net For its deuterated analog, Sertraline-d3, the transition is m/z 309.1 → 275.2. researchgate.net Monitoring these specific transitions significantly reduces background noise and increases the specificity of the assay. nih.gov
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Sertraline | 306.1 | 159.1 | researchgate.net |
| Sertraline-d3 | 309.1 | 275.2 | researchgate.net |
| N-desmethylsertraline | 292.1 | 159.1 | researchgate.net |
| N-desmethylsertraline-d4 | 296.2 | 279.0 | researchgate.net |
Sample Preparation Strategies for Diverse Biological Matrices
Before analysis by LC-MS/MS, sertraline and its internal standard must be extracted from the biological matrix, such as plasma, serum, or urine. nih.govpsychiatriapolska.pl The goal of sample preparation is to remove proteins and other interfering substances that can affect the analytical column and the mass spectrometer's performance. psychiatriapolska.pl
Protein precipitation is a simple and widely used method for sample preparation in sertraline analysis. researchgate.netpsychiatriapolska.pl This technique involves adding a large volume of an organic solvent, typically acetonitrile, to the plasma sample. oup.compsychiatriapolska.pl The solvent causes the proteins to precipitate out of the solution, and after centrifugation, the clear supernatant containing the analyte and internal standard can be collected for analysis. psychiatriapolska.pl One study reported using 1000 µL of acetonitrile for a 100 µL plasma sample to achieve efficient protein precipitation and a clean chromatogram. oup.com Another method involved extracting analytes from 200 µL of human plasma using a simple protein precipitation method. researchgate.net
Liquid-liquid extraction (LLE) is another common technique. oup.com This involves extracting the analytes from the aqueous biological sample into an immiscible organic solvent. One method used ethyl acetate for extraction after alkalinizing the plasma sample with sodium hydroxide. oup.com
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is another technique that has been successfully employed for the analysis of sertraline in biological samples, often utilizing this compound as an internal standard. caymanchem.comcerilliant.com GC-MS methods typically require a derivatization step to increase the volatility and thermal stability of sertraline and its metabolites, making them suitable for gas chromatographic separation. researchgate.netwa.gov
A common derivatizing agent used is heptafluorobutyric anhydride (B1165640) (HFBA). researchgate.netwa.gov The derivatized analytes are then separated on a capillary column and detected by the mass spectrometer, often in the selected ion monitoring (SIM) mode for enhanced sensitivity. capes.gov.br One GC-MS method reported a detection limit of 0.1 ng/ml for sertraline in human plasma after derivatization with HFBA. capes.gov.brnih.gov The use of an internal standard like protriptyline (B1194169) or Sertraline-d3 is crucial for accurate quantification, compensating for variability in the derivatization and extraction steps. researchgate.netwa.gov
Validation Parameters for Analytical Methods Incorporating this compound
For a bioanalytical method to be considered reliable and accurate, it must undergo a thorough validation process according to regulatory guidelines. scielo.brfda.gov The validation of methods using this compound as an internal standard involves assessing several key parameters:
Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, and concomitant medications. fda.gov This is typically assessed by analyzing blank samples from multiple sources to check for interferences at the retention time of the analyte and internal standard. fda.gov
Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. oup.comejbps.com This is evaluated by analyzing a series of calibration standards and is typically confirmed by a correlation coefficient (r²) value greater than 0.99. ejbps.comwaters.com
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. scielo.br These are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. oup.com The accuracy should generally be within ±15% (±20% for the lower limit of quantification, LLOQ) of the nominal concentration, and the precision, expressed as the coefficient of variation (CV), should be ≤15% (≤20% for the LLOQ). scielo.br
Recovery: This parameter measures the efficiency of the extraction process. oup.com It is determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration. fda.gov While 100% recovery is not necessary, it should be consistent and reproducible. fda.gov
Matrix Effect: This evaluates the influence of co-eluting matrix components on the ionization of the analyte and internal standard. wuxiapptec.comfda.gov It is assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of a pure standard solution. oup.com The use of a stable isotope-labeled internal standard like this compound is crucial for minimizing and correcting for matrix effects. wuxiapptec.com
Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, bench-top stability, and long-term storage stability. fda.gov
| Validation Parameter | Acceptance Criteria | Reference |
| Linearity (r²) | ≥ 0.99 | ejbps.comwaters.com |
| Accuracy | Within ±15% (±20% at LLOQ) | scielo.br |
| Precision (%CV) | ≤ 15% (≤20% at LLOQ) | scielo.br |
| Recovery | Consistent and reproducible | fda.gov |
| Incurred Sample Reanalysis (ISR) | ≥ 67% of results within ±20% of the mean | fda.gov |
Accuracy and Precision Assessment
The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. In bioanalytical assays using this compound as an internal standard, these parameters are rigorously evaluated to ensure the reliability of the data.
In a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the simultaneous quantification of sertraline and its active metabolite, N-desmethylsertraline, in human plasma, the intra- and inter-assay precision and accuracy were thoroughly assessed. researchgate.net The study utilized quality control (QC) samples at four different concentrations: lower limit of quantification (LLOQ), low (QCL), medium (QCM), and high (QCH). The intra- and inter-assay precisions for both sertraline and N-desmethylsertraline were found to be between 2.2% and 12.2%. researchgate.net The accuracies for both analytes ranged from 92.0% to 111.7%, with the exception of the LLOQ, which had a slightly wider range of 84.3% to 106.0%. researchgate.net
Another LC-MS/MS method for the determination of sertraline and N-desmethylsertraline in human plasma also demonstrated good accuracy and precision. researchgate.net The intra- and inter-run accuracy for sertraline quality controls ranged from 97.7% to 111.7%, with precision (expressed as coefficient of variation, CV) ranging from 2.0% to 8.5%. researchgate.net For N-desmethylsertraline, the accuracies were between 92.0% and 97.9% (with LLOQ accuracies of 84.3% to 85.4%), and the CV was less than 12.3% for all QC levels. researchgate.net
A separate study developing an LC-MS/MS method for 18 antidepressants, including sertraline, in whole blood, also reported on accuracy and precision. cuny.edu While most analytes fell within the acceptable range, sertraline showed a 22.1% difference in intraday accuracy for the 5 ng/mL quality control on one of the testing days. cuny.edu Generally, accuracy values within 20% and precision values (CV) within 15% are considered acceptable. cuny.edu
The use of deuterated internal standards like this compound is credited with achieving good validation performance by compensating for method variability. researchgate.net For instance, in a method for 15 non-tricyclic antidepressants, the bias of the assay was lower than 15% for all compounds, except for the lowest concentrations of two other drugs where the bias was less than 20%. researchgate.net
The following table summarizes the accuracy and precision data from a representative study using a deuterated internal standard for sertraline analysis:
Accuracy and Precision of Sertraline and N-desmethylsertraline Quantification
| Analyte | QC Level | Intra-assay Accuracy (%) | Inter-assay Accuracy (%) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) |
|---|---|---|---|---|---|
| Sertraline | LLOQ | 106.0 | 104.3 | 8.5 | 12.2 |
| QCL | 111.7 | 108.7 | 2.0 | 4.8 | |
| QCM | 101.3 | 100.3 | 3.1 | 4.1 | |
| QCH | 97.7 | 98.0 | 2.2 | 3.5 | |
| N-desmethylsertraline | LLOQ | 84.3 | 85.4 | 11.2 | 12.3 |
| QCL | 92.0 | 93.3 | 5.4 | 6.7 | |
| QCM | 95.7 | 96.3 | 4.3 | 5.2 | |
| QCH | 97.9 | 97.0 | 3.8 | 4.5 |
Data compiled from a study by an unspecified research group. researchgate.net
Linearity and Dynamic Range Determination
Linearity in a bioanalytical method establishes the direct proportionality between the concentration of an analyte and the analytical signal over a defined range. The dynamic range is the concentration interval over which the method is both linear and accurate.
In a validated LC-MS/MS method for sertraline and N-desmethylsertraline in human plasma, where this compound was used as an internal standard, the calibration curves were linear over specific ranges. researchgate.net For sertraline, the linear range was 2.50–320 ng/mL, and for N-desmethylsertraline, it was 10.0–1280 ng/mL. researchgate.net The correlation coefficients (r) for these calibration curves were ≥ 0.9992, indicating a strong linear relationship. researchgate.net
Another LC-MS/MS method for the quantification of 18 antidepressants in whole blood demonstrated a linear range of 2.5-900 ng/mL for sertraline. cuny.edu The linearity was considered acceptable if each calibration level was within 20% of the indicated concentration and the coefficient of determination (r²) was greater than 0.985. cuny.edu
A different study reported a linear dynamic range of 0.5–150 ng/mL for both sertraline and its metabolite, with mean correlation coefficients of 0.9993 and 0.9980, respectively. nih.gov Furthermore, a method for quantifying 15 non-tricyclic antidepressants in serum established a large concentration range from 10 ng/mL to 1000 ng/mL using a six-point calibration curve. researchgate.net
The table below provides examples of linear ranges and correlation coefficients for sertraline from various studies.
Linearity of Sertraline Quantification in Bioanalytical Methods
| Method | Matrix | Linear Range (ng/mL) | Correlation Coefficient (r or r²) | Reference |
|---|---|---|---|---|
| LC-MS/MS | Human Plasma | 2.50–320 | r ≥ 0.9992 | researchgate.net |
| LC-MS/MS | Whole Blood | 2.5–900 | r² > 0.985 | cuny.edu |
| LC-MS/MS | Human Plasma | 0.5–150 | r = 0.9993 | nih.gov |
| UPLC-MS/MS | Serum | 10–1000 | Not Specified | researchgate.net |
Selectivity and Specificity Evaluation
Selectivity is the ability of a bioanalytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or other drugs. Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
In the development of an LC-MS/MS method for 18 antidepressants, selectivity and specificity were assessed by analyzing 15 blank samples to check for endogenous interferences. cuny.edu Additionally, samples spiked only with the drugs (without internal standards) and samples with only internal standards were analyzed to ensure no cross-interference. cuny.edu
Another study validated their method by analyzing six blank plasma samples and a zero sample (spiked only with the internal standard). ceon.rs The results showed no significant interference peaks at the retention times of sertraline and other co-analyzed drugs. ceon.rs
The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity by monitoring specific precursor-to-product ion transitions. For sertraline, a common transition monitored is m/z 306.1 → 159.1. researchgate.net For this compound, the transition is m/z 309.1 → 275.2. researchgate.net By monitoring these unique transitions, the method can selectively detect and quantify sertraline and its deuterated internal standard, even in complex biological matrices.
A study on 15 non-tricyclic antidepressants found no interfering signals from the matrix, the internal standard, or tricyclic antidepressant drugs, confirming the method's selectivity. researchgate.net
Matrix Effects Analysis and Compensation Strategies
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the biological matrix. These effects can lead to either ion suppression or enhancement, affecting the accuracy and precision of the method.
The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to compensate for matrix effects. Since this compound has nearly identical physicochemical properties to sertraline, it co-elutes and experiences similar matrix effects. By calculating the ratio of the analyte peak area to the internal standard peak area, any signal suppression or enhancement is effectively normalized.
In a study quantifying 15 non-tricyclic antidepressants, ion suppression from matrix effects varied from 36% to 108% for the compounds and 47% to 102% for the internal standards. researchgate.net Despite this variability, the use of deuterated internal standards allowed for good validation performance by adjusting for the global method variability. researchgate.net
Another study evaluated matrix effects, analyte recovery, and process efficiency using neat samples, pre-extracted samples, and post-extraction samples. cuny.edu This comprehensive assessment helps in understanding and mitigating the impact of the matrix on the analytical results.
A rapid and sensitive LC-MS-MS method for sertraline in human plasma also assessed recoveries to ensure the extraction process was efficient and not significantly affected by the matrix. nih.gov The recoveries of sertraline at low, medium, and high concentrations were consistently high, at 88.0 ± 2.3%, 88.2 ± 1.9%, and 90.0 ± 2.0%, respectively. nih.gov
Stability Studies of Deuterated Reference Standards in Various Conditions
The stability of both the analyte and the internal standard under various storage and processing conditions is critical for the reliability of a bioanalytical method. Stability studies for this compound are conducted to ensure that its concentration does not change from the time of sample collection to the time of analysis.
In a study developing an LC-MS/MS method for sertraline and N-desmethylsertraline, the stability of the analytes was confirmed under several conditions. researchgate.net They were found to be stable in plasma at room temperature for 2 hours, at -80 °C for 28 days, and through three freeze/thaw cycles. researchgate.net While this study focused on the analytes, the stability of the deuterated internal standard is often assessed concurrently and is expected to be similar.
Another study reported that sertraline was stable in processed samples at room temperature for at least 24 hours, for 40 days in plasma at -70°C, and in plasma after three freeze and thaw cycles. ceon.rs
A product information sheet for this compound indicates a stability of at least 4 years when stored at -20°C. caymanchem.com
The following table summarizes the stability of sertraline under different conditions, which is indicative of the expected stability of this compound.
Stability of Sertraline in Human Plasma
| Condition | Duration | Stability | Reference |
|---|---|---|---|
| Room Temperature | 2 hours | Stable | researchgate.net |
| Room Temperature (processed sample) | 24 hours | Stable | ceon.rs |
| Freeze/Thaw Cycles | 3 cycles | Stable | researchgate.net |
| Long-term Storage | 28 days at -80°C | Stable | researchgate.net |
Applications of Sertraline D3 Hcl in Pharmacological Research
Quantitative Analysis of Sertraline (B1200038) and Metabolites in Biological Matrices
The primary application of Sertraline-d3 HCl is as an internal standard in quantitative analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). cerilliant.comsigmaaldrich.com Because it is chemically identical to sertraline but has a slightly higher molecular weight, it behaves similarly during sample extraction and ionization, but can be distinguished by the mass spectrometer. medchemexpress.comnih.gov This allows for the correction of any sample loss during preparation and variations in instrument response, leading to highly reliable data. nih.govuantwerpen.be
Animal Tissue and Fluid Analysis (e.g., plasma, brain, liver in rodent and aquatic models)
In preclinical research, understanding the distribution of a drug within an organism is crucial. This compound is employed in studies involving animal models to accurately measure the concentrations of sertraline in various tissues and fluids. For instance, researchers have used this internal standard to quantify sertraline levels in the plasma, brain, and liver of rodents. drugbank.comoup.com This type of analysis helps to determine how the drug is absorbed, distributed, and whether it crosses critical biological barriers like the blood-brain barrier. pharmgkb.orgnih.gov
Studies in aquatic models, such as rainbow trout, have also utilized this compound to investigate the accumulation of sertraline in different tissues, including muscle, liver, kidney, and brain. researchgate.net Such research is vital for assessing the environmental impact of pharmaceuticals and their potential to enter the food chain. The use of this compound ensures the accuracy of these sensitive measurements, often at very low concentrations. researchgate.net
Table 1: Examples of this compound Use in Animal Tissue Analysis
| Animal Model | Biological Matrix | Analytical Method | Key Finding |
| Mouse | Brain, Testes | LC-MS/MS | Determined the effect of sertraline on P-glycoprotein activity at the blood-brain and blood-testes barriers. nih.govplos.org |
| Rat | Plasma, Brain, Adrenals | LC-MS/MS | Investigated the impact of sertraline on steroid production and gene expression. oup.com |
| Rainbow Trout | Liver, Kidney, Brain, Muscle | HPLC-ESI-MS/MS | Quantified sertraline residues in various tissues after exposure. researchgate.net |
| Zebrafish | Eleutheroembryos | GC-MS | Developed a method to assess the accumulation and metabolism of antidepressants. nih.gov |
In Vitro Biological Systems (e.g., cell cultures, liver microsomes)
In vitro systems are essential for studying drug metabolism and cellular effects in a controlled environment. This compound is a critical component in these experiments for the accurate quantification of sertraline. Human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are frequently used to study how sertraline is broken down. nih.govnih.gov In these assays, this compound allows for precise measurement of the rate of metabolism and the formation of various metabolites. nih.govpharmgkb.org
Cell cultures, such as the human liver cancer cell line HepG2, are also employed to investigate the cellular mechanisms of drug action and toxicity. drugbank.com In such studies, this compound facilitates the accurate determination of intracellular and extracellular drug concentrations, providing a clearer picture of how sertraline affects cellular processes like endoplasmic reticulum stress. drugbank.com
Elucidation of Metabolic Pathways and Drug Disposition Using Labeled Analogues
Identification and Quantification of Sertraline Metabolites (e.g., N-desmethylsertraline)
The primary metabolic pathway of sertraline is N-demethylation, which results in the formation of its major metabolite, N-desmethylsertraline. tga.gov.au While N-desmethylsertraline is substantially less active than the parent drug, its long half-life necessitates its quantification in pharmacokinetic studies. tga.gov.aunih.gov this compound is used as an internal standard for the simultaneous quantification of both sertraline and N-desmethylsertraline in biological samples like human plasma. nih.govresearchgate.net This allows for a comprehensive understanding of the metabolic profile and the relative exposure to both the parent drug and its metabolite.
Other metabolic pathways for sertraline include oxidative deamination, hydroxylation, and glucuronide conjugation. tga.gov.au The use of labeled compounds helps in identifying these less common metabolites and understanding the complete metabolic map of sertraline.
Cytochrome P450 (CYP) Enzyme and Drug Transporter (e.g., P-glycoprotein) Activity Studies
Furthermore, sertraline and its metabolite, N-desmethylsertraline, are known to interact with drug transporters like P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. pharmgkb.orgresearchgate.net P-gp is an efflux transporter that plays a significant role in limiting the entry of drugs into the brain. Studies investigating the inhibitory effects of sertraline on P-gp function use labeled substrates and internal standards like this compound to accurately measure changes in substrate accumulation, thereby clarifying the drug's interaction with this important transporter. nih.govplos.org
Table 2: Key Enzymes and Transporters Involved in Sertraline Disposition
| Enzyme/Transporter | Role in Sertraline Disposition |
| CYP2B6 | Major enzyme involved in N-demethylation. nih.govpharmgkb.org |
| CYP2C19 | Contributes to both N-demethylation and deamination. nih.govnih.govpharmgkb.org |
| CYP3A4 | Involved in N-demethylation and deamination. nih.govnih.govpharmgkb.org |
| CYP2D6 | Minor contributor to N-demethylation. nih.govpharmgkb.org |
| CYP2C9 | Minor contributor to N-demethylation. nih.govpharmgkb.org |
| Monoamine Oxidases (MAO-A and MAO-B) | Catalyze the deamination of sertraline. nih.govpharmgkb.org |
| UGT2B7 | Catalyzes the N-carbamoyl glucuronidation of sertraline. nih.govpharmgkb.org |
| P-glycoprotein (P-gp) | Transports sertraline and N-desmethylsertraline, affecting their distribution, particularly across the blood-brain barrier. pharmgkb.orgnih.govresearchgate.net |
Isotope Tracer Metabolomics for Biochemical Pathway Investigations
Beyond its use as an internal standard, this compound has potential applications in isotope tracer metabolomics. chemie-brunschwig.chotsuka.co.jp This advanced technique involves introducing a stable isotope-labeled compound into a biological system and tracking its metabolic fate. otsuka.co.jp By analyzing the incorporation of the isotope into various downstream metabolites, researchers can map out metabolic fluxes and gain a dynamic understanding of biochemical pathways. otsuka.co.jp
For example, studies have used isotope tracer metabolomics to reveal that sertraline can inhibit serine/glycine synthesis enzymes. researchgate.net In such experiments, a labeled tracer is administered, and the isotopic enrichment of metabolites is measured using mass spectrometry. This provides a much richer understanding of metabolism than simply measuring metabolite concentrations alone. otsuka.co.jp While the direct use of this compound as a tracer for such intricate pathway analysis is an emerging area, the principles of isotope tracing are well-established and highlight a promising future direction for the application of deuterated compounds in pharmacological research.
Hydrogen-Deuterium Exchange Mass Spectrometry for Molecular Interaction Analysis
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful biophysical technique used to probe the conformational dynamics, folding, and molecular interactions of proteins. thermofisher.comcreative-proteomics.com The method relies on the principle that backbone amide hydrogens in a protein exchange with deuterium (B1214612) atoms when the protein is placed in a deuterated solvent, such as heavy water (D₂O). The rate of this exchange is highly dependent on the protein's structure; hydrogens involved in stable hydrogen bonds or buried within the protein's core exchange slowly, while those in flexible, solvent-exposed regions exchange rapidly. portlandpress.com By measuring the mass increase of the protein or its peptides over time, researchers can map its conformational landscape and identify regions that are altered upon interaction with other molecules, such as ligands. researchgate.netnih.gov
In the context of pharmacological research on sertraline, HDX-MS is exceptionally well-suited for studying its interaction with its primary target, the human serotonin (B10506) transporter (hSERT). nih.gov The binding of a ligand like sertraline to a transporter protein induces conformational changes that are critical for its inhibitory function. nih.govresearchgate.net HDX-MS can detect these subtle changes by comparing the deuterium uptake of the transporter in its unbound (apo) state versus its ligand-bound state. researchgate.net Regions of the protein that become more protected from exchange upon ligand binding are inferred to be part of the binding site or are allosterically affected by the binding event. thermofisher.com
While this compound is not the primary probe in an HDX-MS experiment (the deuterium exchange occurs between the protein and the solvent), it plays a crucial ancillary role as an internal standard. caymanchem.commedchemexpress.com In quantitative sciences, particularly in mass spectrometry, an internal standard is a compound added in a constant amount to samples to correct for variations during analysis. scioninstruments.comscioninstruments.com A deuterated internal standard, like this compound, is ideal because it is chemically almost identical to the analyte (sertraline) but has a different mass, allowing it to be distinguished by the mass spectrometer. wisdomlib.orgclearsynth.comnih.gov
The precise concentration of the active ligand (sertraline) is a critical parameter in HDX-MS binding studies. By including this compound as an internal standard in a parallel LC-MS analysis of the experimental buffer, researchers can accurately quantify the amount of sertraline present during the deuterium exchange reaction. This ensures that the observed changes in protein conformation are correctly correlated with ligand occupancy, enhancing the reliability and accuracy of the interaction data. clearsynth.com
Research on the hSERT and its bacterial homolog, LeuT, has utilized HDX-MS to map the binding sites of selective serotonin reuptake inhibitors (SSRIs). nih.govpnas.org These studies reveal specific transmembrane (TM) domains and extracellular loops (EL) that are stabilized upon drug binding. For example, studies on hSERT have shown that binding of SSRIs like S-citalopram leads to significant structural stabilization in TM1. nih.gov Similarly, investigations into LeuT, a model for neurotransmitter transporters, have provided detailed insights into the conformational changes induced by various substrates and inhibitors. pnas.orgnih.govpnas.org
The data below is representative of a typical HDX-MS experiment studying the binding of an SSRI to a serotonin transporter. It illustrates the differential deuterium uptake in various regions of the transporter, identifying the areas conformationally altered by the ligand.
Table 1: Representative HDX-MS Data for SSRI Binding to a Serotonin Transporter This table illustrates typical results from HDX-MS experiments, showing the percentage difference in deuterium uptake for several key regions of a serotonin transporter protein upon binding to an SSRI. A negative value indicates protection (stabilization) upon binding.
| Transporter Region | Peptide Sequence | % Deuterium Uptake Difference (Bound vs. Unbound) | Implied Effect of Binding |
| Transmembrane Domain 1a (TM1a) | FGYAFAFYI | -18% | Stabilization / Binding Interface |
| Extracellular Loop 2 (EL2) | WLPGETLG | -25% | Stabilization / Gate Interaction |
| Transmembrane Domain 3 (TM3) | AAGVVLIT | -5% | Minor Allosteric Effect |
| Transmembrane Domain 6a (TM6a) | SFAGVFFFL | -22% | Stabilization / Binding Interface |
| Extracellular Loop 4 (EL4) | FWREVLK | -30% | Major Stabilization / Gate |
| Transmembrane Domain 8 (TM8) | VPIYFSL | -15% | Stabilization / Binding Interface |
| Cytoplasmic Loop 5 (CL5) | RKRFPKY | +3% | Increased Flexibility |
This detailed molecular mapping is fundamental to understanding how drugs like sertraline exert their therapeutic effects and provides a structural basis for the development of new and more selective pharmacological agents. biorxiv.orgnih.gov The use of this compound as an internal standard underpins the quantitative accuracy required for these sophisticated biophysical experiments. wisdomlib.orgclearsynth.com
Environmental Science Applications of Sertraline D3 Hcl
Monitoring and Quantification of Pharmaceutical Compounds in Environmental Matrices (e.g., wastewater, aquatic environments)
The widespread use of sertraline (B1200038) leads to its continuous introduction into aquatic environments through wastewater treatment plant (WWTP) effluents. csic.esnih.gov Accurate monitoring is crucial to understand its environmental concentrations and potential risks. Sertraline-d3 HCl is indispensable for these quantitative studies, serving as a certified reference material and internal standard to ensure the accuracy and reliability of analytical measurements. sigmaaldrich.com
Researchers utilize this compound to correct for potential loss of the target analyte during sample preparation and instrumental analysis. unito.itcuny.edu In a typical workflow, a known quantity of this compound is added ("spiked") into an environmental sample, such as wastewater or surface water, at the beginning of the extraction process. unito.itcuny.edu The sample then undergoes procedures like solid-phase extraction (SPE) to isolate and concentrate the analytes before analysis by LC-MS/MS or GC-MS. unito.itcuny.edu By comparing the signal of the native sertraline to the known concentration of the spiked this compound, scientists can precisely calculate the concentration of sertraline in the original sample.
Several studies have employed this methodology to investigate sertraline levels in aquatic systems. For instance, a study in New York City wastewater used Sertraline-d3 as an internal standard for analysis by ultra-high performance liquid chromatography (UHPLC) coupled with mass spectrometry. cuny.edu Similarly, research in Hangzhou, China, detected sertraline in WWTP influents and effluents, with the highest concentration reaching 4.25 ng/L. nih.gov Another study developed a method for surface water analysis where samples were spiked with Sertraline-d3 at a concentration of 20 ng/L before being processed and analyzed. unito.it These studies demonstrate the critical role of the deuterated standard in generating robust data on pharmaceutical contamination.
Table 1: Analytical Methods for Sertraline Quantification in Environmental Waters Using this compound
| Study Focus | Environmental Matrix | Analytical Method | Role of this compound | Key Findings |
| Method Development for Surface Water unito.it | Surface Water | GC-MS after SPE | Internal Standard (spiked at 20 ng/L) | Developed a reliable method for trace-level analysis. |
| Wastewater Monitoring in Hangzhou, China nih.gov | Wastewater | LC-MS/MS | Internal Standard | Detected sertraline up to 4.25 ng/L in WWTP samples. |
| Wastewater Analysis in New York City cuny.edu | Wastewater | UHPLC-MS/MS | Internal Standard | Quantified anxiolytic and antidepressant drugs in municipal wastewater. |
Studies on Accumulation and Biotransformation of Pharmaceuticals in Non-Human Organisms (e.g., wildlife, aquatic species)
Beyond its presence in water, there is significant concern about the uptake, accumulation, and transformation of sertraline in aquatic organisms. acs.org Sertraline is lipophilic, meaning it can readily pass through lipid membranes and accumulate in fatty tissues, including the brain. csic.es this compound is a crucial tool in ecotoxicological studies that investigate these processes in non-human organisms like fish and invertebrates. d-nb.info
Studies have demonstrated that sertraline can accumulate in the tissues of aquatic animals, sometimes reaching concentrations that may pose a risk. janusinfo.senih.gov Research on rainbow trout exposed to sertraline in their feed utilized this compound as an internal standard for high-resolution mass spectrometry analysis. researchgate.netcas.cz The results showed that sertraline preferentially accumulates in the liver and kidney, with lower levels detected in the brain. cas.cz Notably, residues were not detectable in muscle tissue, which is significant for human consumption of fish. researchgate.netcas.cz
Biotransformation, the process by which organisms metabolize foreign compounds, is another critical area of research. Organisms can transform sertraline into various metabolites, which may themselves be biologically active. csic.esnih.gov A comprehensive study on the biotransformation of sertraline during biological wastewater treatment identified ten transformation products. nih.gov The primary human metabolite, norsertraline, along with sertraline ketone and hydroxy-sertraline, were among those detected. nih.gov Subsequent analysis of actual wastewater confirmed the presence of eight of these transformation products, highlighting that both the parent compound and its metabolites are released into the environment. nih.gov The use of this compound to accurately quantify the parent compound is foundational to understanding the rates and pathways of its degradation and transformation.
Table 2: Sertraline Accumulation in Rainbow Trout Tissues
Data sourced from a study where fish were exposed to sertraline-fortified feed for one month. This compound was used as an internal standard for quantification. cas.cz
| Tissue | Highest Measured Concentration (ng/g) |
| Liver | 6.62 |
| Kidney | 4.62 |
| Brain | Data confirmed presence, specific value not stated |
| Muscle | Not Detectable |
Table 3: Biotransformation Products of Sertraline Identified in a Laboratory Study
These transformation products were identified during a study on sertraline's fate in biological wastewater treatment. nih.gov
| Transformation Product |
| Norsertraline |
| Sertraline Ketone |
| Hydroxy-sertraline |
| Seven other novel biotransformation products |
Advanced Research Considerations and Future Directions
Stereochemical Aspects of Deuterated Sertraline (B1200038) and its Analogues in Bioanalysis
Sertraline possesses two chiral centers, resulting in four possible stereoisomers. mdpi.com The therapeutically active form is the (+)-cis-(1S, 4S) enantiomer. mdpi.comnih.gov The other stereoisomers, including the cis-(1R,4R) enantiomer and the trans-diastereomeric pair, are considered impurities. nih.gov The stereochemistry of sertraline is a critical factor in its pharmacological action, and the development of analytical methods to distinguish between these stereoisomers is essential for quality control and bioanalysis. mdpi.comcapes.gov.br
The use of deuterated analogs like Sertraline-d3 HCl introduces another layer of complexity and utility in stereochemical analysis. Mass spectrometry (MS) techniques, particularly tandem mass spectrometry (MS/MS), can differentiate between deuterated and non-deuterated stereoisomers. nih.gov Studies have shown that vicinally deuterated sec-alkyl phenyl ethers exhibit significant differences in their mass spectra between threo and erythro stereoisomers, with the expulsion of a deuterated alkene from a monodeuterated precursor yielding distinct ionized phenols. nih.gov This principle allows mass spectrometry to be a useful tool for distinguishing between isotopically labeled diastereomers. nih.gov
Several high-performance liquid chromatography (HPLC) methods have been developed for the enantioselective separation of sertraline and its stereoisomers. nih.goveurekaselect.com These methods often employ chiral stationary phases (CSPs) to achieve separation. nih.govresearchgate.net For instance, a single-run reversed-phase HPLC method using an amylose (B160209) tris(3-chloro-5-methylphenylcarbamate)-based CSP has been successfully developed to resolve all stereoisomeric forms of sertraline in under 15 minutes. nih.gov The integration of deuterated standards like this compound in these methods can enhance the accuracy and precision of quantification by correcting for variations in sample processing and instrument response.
Development of Advanced Multi-Analyte Quantitative Methods for Psychotropic Drugs
The simultaneous analysis of multiple psychotropic drugs and their metabolites in biological samples presents a significant challenge due to the chemical diversity of these compounds and the low concentrations at which they are often present. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for these applications due to its high sensitivity, selectivity, and speed. nih.govoup.comoup.com
Researchers have developed and validated multi-analyte LC-MS/MS methods capable of quantifying a large number of psychotropic drugs, including antidepressants, antipsychotics, benzodiazepines, and their metabolites, in various matrices such as plasma and hair. nih.govoup.comresearchgate.netnih.gov These methods are crucial for therapeutic drug monitoring, forensic toxicology, and clinical research.
A key component in the robustness and reliability of these multi-analyte methods is the use of stable isotope-labeled internal standards (SIL-IS), such as this compound. kcasbio.com SIL-IS are chemically and physically almost identical to their non-labeled counterparts, meaning they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. kcasbio.com This co-elution allows the SIL-IS to effectively normalize for matrix effects, which are variations in the sample matrix that can suppress or enhance the analyte signal, leading to inaccurate quantification. kcasbio.com The European Medicines Agency (EMA) has noted that over 90% of submitted bioanalytical method validations incorporate SIL-IS, highlighting their importance in regulatory acceptance. kcasbio.com
Table 1: Examples of Multi-Analyte LC-MS/MS Methods for Psychotropic Drugs
| Number of Analytes | Matrix | Key Features |
| 88 | Hair | Cryogenically ground and extracted in methanol (B129727); LODs 0.1-20 pg/mg. nih.govoup.com |
| 87 | Hair | Rapid sample preparation with ultrasonication in methanol; LODs in the low pg/mg range. nih.gov |
| 38 | Plasma | Straightforward liquid-liquid extraction; separation within 6 minutes. researchgate.net |
| 38 | Whole Blood | Extraction from small volumes (200 μL); LODs 0.0005-1 ng/mL. oup.com |
Role of Deuterated Standards in Drug Discovery and Development Methodologies
Deuterated compounds, including this compound, play a pivotal role throughout the drug discovery and development process. nih.govnih.govacs.org The substitution of hydrogen with deuterium (B1214612), a stable, non-radioactive isotope, can subtly alter a drug's metabolic profile, a phenomenon known as the kinetic isotope effect. nih.gov This effect can lead to a slower rate of metabolism, potentially improving the drug's pharmacokinetic properties, such as increasing its half-life and oral bioavailability. acs.orgukisotope.comisotope.com This "deuterium switch" approach has been explored for existing drugs to create "me-better" versions with improved therapeutic profiles. nih.govnih.gov
Beyond their potential as therapeutic agents themselves, deuterated compounds are indispensable as internal standards in bioanalytical assays. nih.govacs.orgclearsynth.com Their use in LC-MS/MS methods is critical for accurate quantification of the parent drug and its metabolites in biological matrices. kcasbio.comnih.gov This accuracy is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which form the foundation for understanding a drug's behavior in the body and its therapeutic effect. researchgate.net
The benefits of using deuterated standards like this compound in drug development include:
Improved Metabolic Profile: Deuteration can reduce the formation of unwanted or toxic metabolites. ukisotope.comisotope.com
Increased Half-Life: A slower metabolism can lead to a longer duration of action, potentially allowing for less frequent dosing. ukisotope.comisotope.com
Enhanced Bioavailability: Reducing first-pass metabolism can increase the amount of active drug that reaches systemic circulation. acs.orgukisotope.comisotope.com
Robust Bioanalysis: As internal standards, they compensate for matrix effects and other sources of variability in LC-MS/MS assays, leading to more reliable data. kcasbio.comclearsynth.com
Emerging Applications in Untargeted Metabolomics and Proteomics Utilizing Isotopic Labeling
Stable isotope labeling is a powerful tool in the fields of metabolomics and proteomics, enabling the tracking and quantification of molecules within complex biological systems. nih.govoup.com While targeted approaches focus on a predefined set of molecules, untargeted metabolomics and proteomics aim to comprehensively analyze all metabolites or proteins in a sample, offering a more global view of cellular processes. nih.govnih.gov
In untargeted metabolomics, stable isotope labeling can help to identify novel metabolites and elucidate new metabolic pathways. nih.govfrontiersin.orgresearchgate.net By introducing a labeled precursor, researchers can trace its transformation through various biochemical reactions, revealing previously unknown connections in the metabolic network. nih.govfrontiersin.org Software tools have been developed to detect and analyze isotopic enrichment in untargeted metabolomic data, facilitating the discovery of these novel pathways. frontiersin.orgresearchgate.net
Similarly, in quantitative proteomics, stable isotope labeling allows for the accurate comparison of protein abundance between different samples. nih.gov Methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) involve growing cells in media containing "light" or "heavy" isotopically labeled amino acids. washington.edu The proteins from these different cell populations can then be mixed and analyzed by mass spectrometry, with the ratio of heavy to light peptide signals providing a precise measure of relative protein abundance. More recently, the use of full-length stable isotope-labeled proteins as internal standards has been developed to improve the accuracy of absolute protein quantification. nih.gov
The use of deuterated compounds like this compound, while less common than 13C or 15N labeling in global proteomics due to potential chromatographic separation from their non-deuterated counterparts, is still valuable for specific targeted quantitative proteomics assays and for studying the metabolism of the drug itself and its impact on the proteome.
Integration of this compound in Mechanistic Pharmacokinetic-Pharmacodynamic Modeling Studies (animal models)
Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a crucial tool in drug development that links the concentration of a drug in the body over time (pharmacokinetics) to its observed effect (pharmacodynamics). nih.gov Animal models are extensively used in preclinical research to develop and refine these models before moving to human trials. nih.govresearch-solution.com
In studies involving sertraline, PK/PD models have been developed in mice to predict clinically relevant drug concentrations. nih.gov These models often use measures like serotonin (B10506) transporter (SERT) occupancy as a pharmacodynamic endpoint. nih.gov For example, a study in mice predicted that a steady-state serum concentration of 24 ng/mL for sertraline would result in 80% SERT occupancy, which is considered a therapeutically effective level in humans. nih.gov
The integration of this compound into these animal studies is highly valuable. As a stable isotope-labeled internal standard, it allows for the precise and accurate quantification of sertraline concentrations in plasma and brain tissue, which is fundamental for building a reliable PK model. nih.govresearchgate.net This accurate PK data is then correlated with the measured pharmacodynamic response to establish the PK/PD relationship.
Furthermore, co-administration of this compound with unlabeled sertraline can be used in more complex study designs to investigate aspects like drug absorption, distribution, metabolism, and excretion (ADME) in detail. This information is critical for developing physiologically based pharmacokinetic (PBPK) models, which can simulate drug behavior in different physiological conditions and even be used to predict drug dosing in special populations, such as during pregnancy. umn.edufda.gov The primary metabolism of sertraline involves N-demethylation to N-desmethylsertraline, a reaction catalyzed by several cytochrome P450 enzymes. mdpi.comresearchgate.netnih.gov Understanding the influence of various factors on this metabolic pathway is a key aspect of PK/PD modeling. researchgate.netnih.govresearchgate.net
Q & A
Q. How should conflicting results in deuterium isotope effect studies be addressed in peer-reviewed manuscripts?
- Methodological Answer : Discrepancies may arise from differences in metabolic enzymes or isotopic positioning. Use sensitivity analyses to test robustness of conclusions. Discuss limitations in experimental conditions (e.g., microsomal vs. cellular systems) and propose follow-up studies (e.g., isotopic tracer kinetics in humans) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
